RuBi-GABA

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

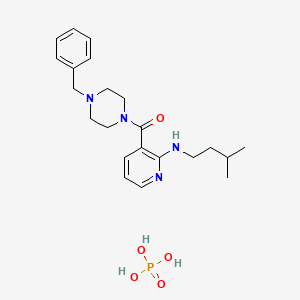

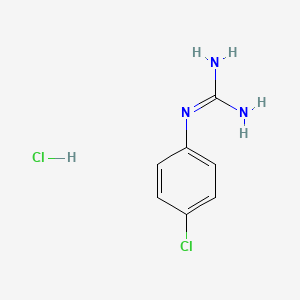

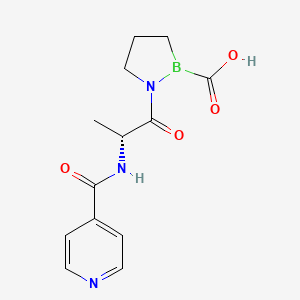

RuBi-GABA is a novel caged-GABA compound . It’s a ruthenium-bipyridine-triphenylphosphine caged GABA that is excited by visible wavelengths . This compound provides greater tissue penetration, less phototoxicity, faster photorelease kinetics, and better spatial resolution than UV light-sensitive caged compounds .

Synthesis Analysis

This compound is synthesized by binding the inhibitory neurotransmitter γ-aminobutyric acid (GABA) to a caged group that blocks the interaction of the neurotransmitter with its receptor site . Upon linear or non-linear absorption of light, the covalent bond of the caged molecule is broken, and GABA is released . The procedure to separate the “RuBi-cage” from GABA after uncaging this compound with a laser source has been developed .

Molecular Structure Analysis

This compound is a complex molecule with the molecular formula C42H39F6N5O2P2Ru . Its exact mass is 923.152659 g/mol . The structure of this compound includes a ruthenium ion, two bipyridine groups, a triphenylphosphine group, and a GABA molecule .

Chemical Reactions Analysis

Upon irradiation at visible wavelengths, this compound undergoes photolysis, releasing GABA and leaving behind the "RuBi-cage" . The effects of the side products obtained after this compound photolysis have been evaluated .

Physical And Chemical Properties Analysis

This compound is a solid compound . It is soluble in DMSO to 25 mM . The compound is light-sensitive and it is recommended that it is protected from light .

Scientific Research Applications

Neuronal Transmission Studies : RuBi-GABA is used to study neuronal transmission in specific regions of neurons. It binds GABA to a caged group that blocks its interaction with receptors. Light absorption breaks this bond, releasing GABA and enabling investigation of its interaction with receptors in a controlled manner (Cozzolino et al., 2020).

Photorelease with Visible Light : this compound can be excited with visible light, offering better tissue penetration, less phototoxicity, and faster kinetics than UV light-sensitive compounds. It's used in GABA receptor mapping and optical silencing of neuronal firing without affecting endogenous GABAergic and glutamatergic receptors (Rial Verde et al., 2008).

Electrophysiological Effects : Studies have focused on the effects of this compound and its photolysis products on GABAA receptors in rat cerebellar granule cells, crucial for understanding the role of these receptors in the central nervous system (Gatta et al., 2022).

Seizure Termination : this compound has been used in experimental studies to rapidly terminate seizures in vivo. Its anti-seizure effect depends on the concentration of this compound and light intensity, highlighting its potential in epilepsy treatment (Wang et al., 2017).

Two-Photon Photoactivation : this compound's high spatial resolution enables precise targeting in neuronal circuits, useful for studies in dendritic spines and individual neuron activation (Fino et al., 2009).

Optical Control of Epilepsy : this compound's ability to rapidly terminate paroxysmal activity in vitro and in vivo by releasing GABA under blue light exposure has shown promise in addressing intractable focal epilepsy (Yang et al., 2012).

Targeted Delivery in Epilepsy : Anti-CB1 liposomes have been used to deliver this compound in epilepsy models, showing significant reduction in neural firing rates and local field potentials upon blue light stimulation (Dai et al., 2020).

Mechanism of Action

- RuBi-GABA primarily targets γ-aminobutyric acid (GABA) receptors. GABA receptors are crucial for inhibitory neurotransmission in the central nervous system. They modulate ion channels, hyperpolarize neurons, and prevent action potential transmission .

- The compound’s high tissue penetration, minimal phototoxicity, and rapid release kinetics make it an excellent tool for mapping GABA receptor activity and optically silencing neurons .

- This compound activation leads to:

Target of Action

Mode of Action

Result of Action

Future Directions

RuBi-GABA is a powerful tool for research in the field of neuroscience . It allows for the precise control of GABA release, enabling the mapping of receptor distribution and dynamics . Future research may focus on further understanding the role of the “cage” molecules both near and far from the cell soma .

properties

IUPAC Name |

4-aminobutanoate;2-pyridin-2-ylpyridine;ruthenium(2+);triphenylphosphane;hexafluorophosphate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15P.2C10H8N2.C4H9NO2.F6P.Ru/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;2*1-3-7-11-9(5-1)10-6-2-4-8-12-10;5-3-1-2-4(6)7;1-7(2,3,4,5)6;/h1-15H;2*1-8H;1-3,5H2,(H,6,7);;/q;;;;-1;+2/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWFWLLYVSYURHZ-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.C(CC(=O)[O-])CN.F[P-](F)(F)(F)(F)F.[Ru+2] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H39F6N5O2P2Ru |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

922.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(6-fluoro-2-methyl-1H-indol-3-yl)-1H-imidazo[4,5-f][1,10]phenanthroline](/img/structure/B560182.png)

![1-{[(2S)-3-(diethylamino)-2-hydroxypropyl]amino}-4-({[(2S)-oxiran-2-yl]methyl}amino)anthracene-9,10-dione](/img/structure/B560192.png)